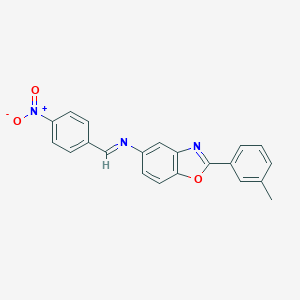![molecular formula C15H9ClN2O5 B391203 (4Z)-2-(4-CHLORO-3-NITROPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B391203.png)
(4Z)-2-(4-CHLORO-3-NITROPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-2-(4-CHLORO-3-NITROPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-CHLORO-3-NITROPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 5-methylfuran-2-carbaldehyde in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group to an amine group is a common reaction, which can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (4Z)-2-(4-CHLORO-3-NITROPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chloro-phenyl)-4-(5-methyl-furan-2-ylmethylene)-4H-oxazol-5-one
- 2-(4-Nitro-phenyl)-4-(5-methyl-furan-2-ylmethylene)-4H-oxazol-5-one
Uniqueness
The presence of both chloro and nitro groups on the phenyl ring, along with the furan and oxazole rings, gives (4Z)-2-(4-CHLORO-3-NITROPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE unique chemical properties
Propriétés
Formule moléculaire |
C15H9ClN2O5 |
|---|---|
Poids moléculaire |
332.69g/mol |
Nom IUPAC |
(4Z)-2-(4-chloro-3-nitrophenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C15H9ClN2O5/c1-8-2-4-10(22-8)7-12-15(19)23-14(17-12)9-3-5-11(16)13(6-9)18(20)21/h2-7H,1H3/b12-7- |
Clé InChI |
UNOAGQMFADJBKG-GHXNOFRVSA-N |
SMILES |
CC1=CC=C(O1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
SMILES isomérique |
CC1=CC=C(O1)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
SMILES canonique |
CC1=CC=C(O1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-2-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391122.png)
![2-({[3-(1,3-Benzoxazol-2-yl)-4-chlorophenyl]imino}methyl)-4-bromophenol](/img/structure/B391123.png)

![4-(1-{4-[(3-METHYLBENZOYL)OXY]PHENYL}-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)PHENYL 3-METHYLBENZOATE](/img/structure/B391130.png)

![2-[[4-(Pyridin-4-ylmethyl)anilino]methyl]isoindole-1,3-dione](/img/structure/B391134.png)
![4-CHLORO-N-({N'-[(Z)-(FURAN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE](/img/structure/B391135.png)
![2,4-Diiodo-6-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391136.png)
![N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-chlorophenyl)acetamide](/img/structure/B391138.png)

![N-[4-(decyloxy)phenyl]-2-ethyl-1-piperidinecarboxamide](/img/structure/B391141.png)

![2-({[2-(3-Methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391144.png)
